molecular formula C5H4ClN5 B193299 2-Chloroadenine CAS No. 1839-18-5

2-Chloroadenine

Cat. No. B193299
CAS RN: 1839-18-5
M. Wt: 169.57 g/mol
InChI Key: HBJGQJWNMZDFKL-UHFFFAOYSA-N
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Description

2-Chloroadenine is a heterocyclic building block that has been used in the synthesis of adenosine antimetabolites with antineoplastic activity . It is also the major catabolite of 2-chloro-2’-deoxyadenosine .


Synthesis Analysis

The synthesis of 2-Chloroadenine involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and nucleosides . The process also includes benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection .


Molecular Structure Analysis

2-Chloroadenine is an analogue of adenine where the hydrogen in position 2 of the heterocyclic nucleobase is replaced by a chlorine atom . Its empirical formula is C5H4ClN5 .


Chemical Reactions Analysis

2-Chloroadenine efficiently dissociates into reactive species upon electron attachment . This process involves an anion spectrum comprising a σ CCl * and four π* shape resonances .


Physical And Chemical Properties Analysis

2-Chloroadenine is a crystallized or lyophilized solid . It has limited solubility in cold water but can be dissolved in 1n HCl . Its melting point is between 384 - 389 °C .

Scientific Research Applications

Electron Interactions and Fragmentation

  • Anion States and Fragmentation : A study examined the electron-induced fragmentation of 2-Chloroadenine, revealing its efficient dissociation into reactive species upon electron attachment, suggesting potential as a radiosensitizing drug (Kossoski, Kopyra, & Varella, 2015).

Stability and Solubility

  • Stability and Solubility of 2-chloro-2′,3′-dideoxyadenosine : This study focused on the chemical stability and physical properties of 2-chloro-2′,3′-dideoxyadenosine, an experimental antiviral and cytotoxic agent, and identified 2-chloroadenine as its principal degradation product (Al-Razzak & Stella, 1990).

Tautomeric Stability and Spectra

  • Tautomeric Stability and Infrared Spectra : Density functional theory was used to study the tautomeric stability and vibrational IR spectrum of 2-chloroadenine, identifying the amino N(9)H tautomer as most stable (Xue, Xu, Xie, & Yan, 2000).

Role in Cancer Treatment

  • Template-Directed Base Pairing Catalyzed by AMV Reverse Transcriptase : Research into 2-chloro-2'-deoxyadenine (2CldA) revealed its potential in treating lymphoid malignancies. The study focused on base pairing of 2-chloroadenine, finding that its presence in DNA slows down replication but does not lead to base-substitution mutations (Bukowska-Maciejewska & Kuśmierek, 1998).
  • 2-Chloroadenosine and Human Prostate Cancer Cells : 2-Chloroadenosine, a structural counterpart of Cladribine, was found to induce apoptosis in cell lines, including human prostate cancer cells, suggesting a novel role for 2-Chloroadenosine as an anticancer agent (Bellezza, Tucci, & Minelli, 2008).

Safety And Hazards

2-Chloroadenine is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGQJWNMZDFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171515
Record name 2-Chloroadenine
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Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroadenine

CAS RN

1839-18-5
Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-Chloroadenine
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Record name 2-CHLOROADENINE
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-purine, 1 (30 g, 0.159 mol) was dissolved in a NH3/MeOH solution (300 ml, 30 wt % NH3 in MeOH). The reaction mixture was stirred in an autoclave and heated to 100° C. for 48 h. After cooling, the mixture was filtered and the solid was washed with methanol. Then it was dried in vacuum to afford 2 as a pale yellow powder (16 g, yield 60%).
Quantity
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[Compound]
Name
1
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30 g
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300 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropurine 0.5 g (2.7 mmol) in 30% ammonia-methanol solution was heated at 100° C. in autoclave for 12 hours. The solution was condensed to give the subject compound. The compound may be used in next reaction without further purification.
Quantity
0.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
674
Citations
G Brown, V Weliky - The Journal of Organic Chemistry, 1958 - ACS Publications
… method became available,6 by the direction condensation of the chloromercuri derivative of 2-chloroadenine with 2,3,5-tri-O-acetyl-D-ribosyI chloride. At that time 2-chloroadenine was …
Number of citations: 44 pubs.acs.org
F Bontemps, A Delacauw, S Cardoen… - Biochemical …, 2000 - Elsevier
… Further analysis revealed that these ribonucleotides were formed from labeled 2-chloroadenine (CAde), which contaminated commercial tritiated CdA at a proportion of 2–3%. Since …
Number of citations: 28 www.sciencedirect.com
Y Huang, XN Wu, Q Zhou, Y Wu, D Zheng… - Journal of Medicinal …, 2020 - ACS Publications
… To validate the hypothesis that Tyr748 is a crucial residue to aid the discovery of highly selective phosphodiesterase 8A (PDE8A) inhibitors, we identified a series of 2-chloroadenine …
Number of citations: 9 pubs.acs.org
MJ Nowak, H Rostkowska, L Lapinski… - The Journal of …, 1994 - ACS Publications
The combined IR matrix isolation and ab initioHF/6-31G (d, p) studies have been performed to reexamine the vibrational IR spectra of purine, adenine, and 2-chloroadenine and to …
Number of citations: 132 pubs.acs.org
G Sun, P Guo, HY Kaw, M Zhou… - Environmental Science & …, 2023 - ACS Publications
… and 2-chloroadenine are … , 2-chloroadenine was identified as a highly cytotoxic DBP with high occurrence frequency in drinking water (82%); thus, the health risk of 2-chloroadenine …
Number of citations: 1 pubs.acs.org
F Kossoski, J Kopyra, MTN Varella - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
… Our results show that 2-chloroadenine efficiently dissociates … the fragmentation of gas-phase 2-chloroadenine. On the theory side… for comparison with 2-chloroadenine and with previous …
Number of citations: 25 pubs.rsc.org
Y Xue, D Xu, D Xie, G Yan - Spectrochimica Acta Part A: Molecular and …, 2000 - Elsevier
… Based on the calculated results, we present the complete assignments on the vibrational fundamental frequencies of 2-chloroadenine isolated in inert gas low-temperature matrices. …
Number of citations: 21 www.sciencedirect.com
MJ Nowak, H Rostkowska, L Lapinski… - … Acta Part A: Molecular …, 1994 - Elsevier
… and 2-chloroadenine. These were compared with the experimental IR spectra of the compounds isolated in low-temperature matrices. The experimental spectra of 2-chloroadenine are …
Number of citations: 109 www.sciencedirect.com
S Lindemalm, J Liliemark, G Juliusson, R Larsson… - Cancer letters, 2004 - Elsevier
… After administration of CdA, the major catabolite measured in plasma and urine is 2-chloroadenine (CAde). This study was performed to determine the pharmacokinetics after oral and …
Number of citations: 42 www.sciencedirect.com
KN Tiwari, JA Secrist III… - … , Nucleotides & Nucleic …, 1994 - Taylor & Francis
… deoxygenation reaction appears from spectral data to be a result of dcthiolation of the ring sulfur as well as the group at C-2’ to give an unsaturated acyclic derivative of 2-chloroadenine…
Number of citations: 58 www.tandfonline.com

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